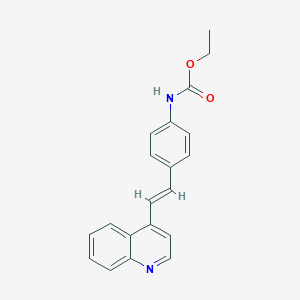
1-(6-bromo-5-hydroxy-2-methyl-1-phenyl-1H-indol-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-bromo-5-hydroxy-2-methyl-1-phenyl-1H-indol-3-yl)ethanone, also known as BHIM, is a synthetic indole derivative that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is a small molecule that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
Mechanism of Action
The exact mechanism of action of 1-(6-bromo-5-hydroxy-2-methyl-1-phenyl-1H-indol-3-yl)ethanone is not fully understood. However, it has been shown to interact with various cellular targets, including enzymes and receptors. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. This compound has also been shown to interact with the serotonin receptor 5-HT7, which is involved in regulating mood and behavior.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines and prostaglandins, which play a role in inflammation. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been shown to inhibit the replication of various viruses, including the human immunodeficiency virus (HIV) and the hepatitis C virus (HCV).
Advantages and Limitations for Lab Experiments
1-(6-bromo-5-hydroxy-2-methyl-1-phenyl-1H-indol-3-yl)ethanone has several advantages for use in laboratory experiments. It is a small molecule that can be easily synthesized and purified. It has also been shown to exhibit potent biological activity, making it suitable for studying various cellular processes. However, there are also limitations to using this compound in laboratory experiments. Its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. In addition, this compound has not been extensively studied in vivo, which limits its potential applications in animal models.
Future Directions
There are several potential future directions for research on 1-(6-bromo-5-hydroxy-2-methyl-1-phenyl-1H-indol-3-yl)ethanone. One area of research could focus on further elucidating its mechanism of action and cellular targets. Another area of research could focus on optimizing its synthesis and improving its pharmacokinetic properties for use in animal models. This compound could also be studied for its potential use in combination therapies for cancer treatment or for its potential use as a diagnostic tool for Alzheimer's disease. Overall, this compound has significant potential for further scientific research and development.
Synthesis Methods
1-(6-bromo-5-hydroxy-2-methyl-1-phenyl-1H-indol-3-yl)ethanone can be synthesized through various methods, including the Fischer indole synthesis and the Pictet-Spengler reaction. One of the most commonly used methods for synthesizing this compound is through the condensation of 6-bromo-1H-indole-3-carbaldehyde with 2-methyl-1-phenyl-1,3-propanediol in the presence of a Lewis acid catalyst. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for scientific research applications.
Scientific Research Applications
1-(6-bromo-5-hydroxy-2-methyl-1-phenyl-1H-indol-3-yl)ethanone has been studied for its potential therapeutic applications in various fields of scientific research. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. In addition, this compound has been studied for its potential use as a fluorescent probe for detecting amyloid beta aggregates, which are associated with Alzheimer's disease. This compound has also been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment.
properties
Molecular Formula |
C17H14BrNO2 |
|---|---|
Molecular Weight |
344.2 g/mol |
IUPAC Name |
1-(6-bromo-5-hydroxy-2-methyl-1-phenylindol-3-yl)ethanone |
InChI |
InChI=1S/C17H14BrNO2/c1-10-17(11(2)20)13-8-16(21)14(18)9-15(13)19(10)12-6-4-3-5-7-12/h3-9,21H,1-2H3 |
InChI Key |
BKDRBYOQHXFQME-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC(=C(C=C2N1C3=CC=CC=C3)Br)O)C(=O)C |
Canonical SMILES |
CC1=C(C2=CC(=C(C=C2N1C3=CC=CC=C3)Br)O)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(4-Quinolinyl)vinyl]quinoline](/img/structure/B271339.png)
![2-[2-(2,4,6-Trimethoxyphenyl)vinyl]quinoline 1-oxide](/img/structure/B271341.png)
![3-Amino-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium](/img/structure/B271343.png)
![4-{2-[4-(4-Ethyl-1-piperazinyl)phenyl]vinyl}quinoline](/img/structure/B271346.png)
![1-Methyl-2-[2-(2,3,4-trimethoxyphenyl)vinyl]quinolinium](/img/structure/B271347.png)
![1-[2-(2-Naphthyl)-2-oxoethyl]pyrazin-1-ium](/img/structure/B271349.png)
![3-Bromo-1-[2-(2-naphthyl)-2-oxoethyl]pyridinium](/img/structure/B271351.png)
![3-Bromo-1-[2-(2,5-dichlorophenyl)-2-oxoethyl]pyridinium](/img/structure/B271353.png)
![1-Methyl-4-[2-(2,4,5-trimethoxyphenyl)vinyl]quinolinium](/img/structure/B271358.png)
![1-Methyl-2-[2-(2,4,5-trimethoxyphenyl)vinyl]quinolinium](/img/structure/B271362.png)
![2-[2-(4-Fluorophenyl)-2-oxoethyl]-3-methylisoquinolinium](/img/structure/B271368.png)

![2-Chloro-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium](/img/structure/B271373.png)
